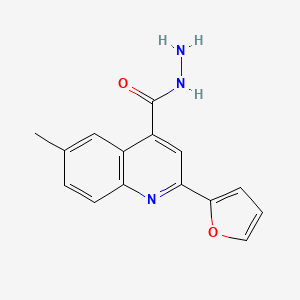

![molecular formula C9H11FN2O3S B4765428 N~3~-[(4-fluorophenyl)sulfonyl]-beta-alaninamide](/img/structure/B4765428.png)

N~3~-[(4-fluorophenyl)sulfonyl]-beta-alaninamide

概要

説明

“N~3~-[(4-fluorophenyl)sulfonyl]-beta-alaninamide” is an organic compound. It contains a benzenesulfonamide moiety with an amine group attached to the benzene ring . It is a part of the class of organic compounds known as aminobenzenesulfonamides .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide was synthesized by the amidation reaction . A new process for the synthesis of racemic or optically pure N-[4-cyano-3-trifluoro-methyl-phenyl]-3[4-fluorophenyl-sulfonyl]-2-hydroxy-2-methylpropionamide was also disclosed .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction (XRD) and Density Functional Theory (DFT). The optimized structure of the molecule was calculated by DFT using the B3LYP method with the 6-311G (2 d, p) basis set .Chemical Reactions Analysis

The reactivity of vinyl sulfone-based compounds can be modified from an irreversible to a reversible reaction with thiols . Further studies are needed to understand the specific chemical reactions involving “N~3~-[(4-fluorophenyl)sulfonyl]-beta-alaninamide”.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of 3-{4-[(4-fluorophenyl)sulfonyl]piperazino}-4H-chromen-4-one is 388.413 Da .科学的研究の応用

Organic Synthesis and Chemical Biology

Sulfonyl fluorides, including 4-fluorophenylsulfonyl-beta-alaninamide, find extensive use in organic synthesis. Their incorporation into complex molecules allows for the creation of diverse functional groups. Notably, direct fluorosulfonylation using fluorosulfonyl radicals has emerged as an efficient approach for producing sulfonyl fluorides .

Medicinal Chemistry and Drug Discovery

This compound’s structural features make it a promising candidate for drug development. Researchers explore its potential as an antimicrobial agent, anti-inflammatory drug, and cytotoxicity modulator. Additionally, its role in inhibiting reverse transcriptase (HIV-1) and cellular DNA polymerases warrants further investigation .

Materials Science and Polymer Chemistry

In the realm of materials science, sulfonyl compounds contribute to the design of high-performance polymers. For instance, 4-fluorophenylsulfonyl-beta-alaninamide derivatives could enhance the thermal stability and proton conductivity of polymers, making them suitable for applications such as fuel cells and membranes .

Antitumor Properties

Exploring the potential antitumor effects of this compound is crucial. Researchers investigate its ability to inhibit tumor growth and assess its cytotoxicity against cancer cells. Understanding its mechanism of action could lead to novel therapeutic strategies .

Biological Activity and Enzyme Inhibition

The sulfonyl group’s presence in 4-fluorophenylsulfonyl-beta-alaninamide suggests interactions with enzymes. Investigating its impact on protein kinases, reverse transcriptase, and other cellular processes may reveal valuable insights for drug design and disease treatment .

Photophysical Properties and Sensing Applications

Researchers explore the photophysical behavior of sulfonyl compounds. By studying their fluorescence properties, they can develop sensors for detecting specific analytes or environmental changes. The unique characteristics of 4-fluorophenylsulfonyl-beta-alaninamide may contribute to sensor development .

作用機序

Safety and Hazards

Safety data sheets for similar compounds provide information on hazards and safety precautions. For example, 4-Fluorophenyl methyl sulfone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, may cause respiratory irritation, and causes serious eye irritation .

将来の方向性

The future directions for research on “N~3~-[(4-fluorophenyl)sulfonyl]-beta-alaninamide” could include further studies on its synthesis, mechanism of action, and potential applications in medicine. For instance, the amidoxime derivative, 4-(5-benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-N′-hydroxy-2-nitrobenzimidamide, will be further evaluated, both in the field of medicinal chemistry and in other relevant areas .

特性

IUPAC Name |

3-[(4-fluorophenyl)sulfonylamino]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O3S/c10-7-1-3-8(4-2-7)16(14,15)12-6-5-9(11)13/h1-4,12H,5-6H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIYOWTWZVCZQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NCCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~3~-[(4-fluorophenyl)sulfonyl]-beta-alaninamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4765351.png)

![2-(4-chlorophenyl)-N-{4-[(1-piperidinylacetyl)amino]phenyl}acetamide](/img/structure/B4765367.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4765387.png)

![N-(4-methoxyphenyl)-4-({[(2-methoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4765393.png)

![2-phenyl-7-[2-(2-thienyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4765399.png)

![4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide](/img/structure/B4765411.png)

![4-({[(3-methylphenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4765426.png)

![N-(2-furylmethyl)-5-oxo-1-{4-[2-oxo-2-(1-piperidinyl)ethoxy]phenyl}-3-pyrrolidinecarboxamide](/img/structure/B4765433.png)

![2-{[5-(4-chlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4765445.png)

![5-{[4-(4-cyclohexylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4765456.png)

![7-chloro-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-ethylphenyl)-8-methylquinoline](/img/structure/B4765458.png)